

Technical Guide: Spectroscopic and Synthetic Overview of (R)-1-Boc-2-butyl-piperazine

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Compound of Interest

Compound Name: (R)-1-Boc-2-Butyl-piperazine

Cat. No.: B577839

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Disclaimer: Direct experimental spectroscopic data for **(R)-1-Boc-2-butyl-piperazine** is not readily available in the public domain. The data presented in this guide is predictive, based on the analysis of structurally analogous compounds, including 1-Boc-piperazine and other N-Boc protected 2-substituted piperazines. This document is intended to serve as a reference for researchers and scientists in the field of drug development.

Introduction

(R)-1-Boc-2-butyl-piperazine is a chiral monosubstituted piperazine derivative. The piperazine motif is a prevalent scaffold in medicinal chemistry, and the introduction of a chiral center at the C-2 position with a butyl substituent offers opportunities for exploring new chemical space and developing novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a valuable building block in organic synthesis. This guide provides predicted spectroscopic data and a plausible synthetic protocol for **(R)-1-Boc-2-butyl-piperazine**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(R)-1-Boc-2-butyl-piperazine**. These predictions are based on established values for 1-Boc-piperazine and the expected electronic and steric effects of a butyl group at the C-2 position.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.90 - 3.75	m	1H	CH (piperazine ring, C2)
~3.50 - 3.35	m	2H	CH ₂ (piperazine ring, C3 axial & equatorial)
~3.00 - 2.85	m	2H	CH ₂ (piperazine ring, C5 axial & equatorial)
~2.80 - 2.65	m	2H	CH ₂ (piperazine ring, C6 axial & equatorial)
~1.95	s (br)	1H	NH (piperazine ring)
1.46	s	9H	C(CH ₃) ₃ (Boc group)
~1.60 - 1.45	m	2H	CH ₂ (butyl group)
~1.40 - 1.25	m	2H	CH ₂ (butyl group)
~0.90	t	3H	CH ₃ (butyl group)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~154.7	C=O (Boc group)
~79.5	C(CH ₃) ₃ (Boc group)
~55.0	CH (piperazine ring, C2)
~46.0	CH ₂ (piperazine ring, C6)
~45.5	CH ₂ (piperazine ring, C3)
~44.0	CH ₂ (piperazine ring, C5)
~34.0	CH ₂ (butyl group)
28.4	C(CH ₃) ₃ (Boc group)
~29.0	CH ₂ (butyl group)
~22.5	CH ₂ (butyl group)
~14.0	CH ₃ (butyl group)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3330	Medium, sharp	N-H stretch
~2960, 2930, 2870	Strong	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (urethane)
~1420	Medium	C-H bend (CH ₂)
~1240	Strong	C-N stretch
~1160	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
243.21	[M+H] ⁺ (Molecular Ion)
187.15	[M - C ₄ H ₉] ⁺ (Loss of tert-butyl group)
143.12	[M - Boc] ⁺ (Loss of Boc group)
100.09	[Boc] ⁺
87.09	[Piperazine-C ₄ H ₉] ⁺

Experimental Protocols

A plausible synthetic route to **(R)-1-Boc-2-butyl-piperazine** can be achieved through the enantioselective synthesis of (R)-2-butyl-piperazine followed by N-Boc protection.

3.1. Synthesis of (R)-2-Butyl-piperazine

A potential method involves the asymmetric lithiation of an N-Boc protected piperazine, followed by alkylation and subsequent deprotection.

- Step 1: Asymmetric Lithiation and Alkylation.
 - To a solution of a suitable chiral N-Boc-N'-benzylpiperazine in dry diethyl ether at -78 °C under an argon atmosphere, add s-butyllithium and (-)-sparteine.
 - Stir the mixture at this temperature for the optimized time determined by in situ IR spectroscopy to ensure complete lithiation.
 - Add 1-iodobutane as the electrophile and continue stirring at -78 °C for several hours.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
 - Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

- Step 2: Deprotection.
 - Dissolve the product from Step 1 in methanol.
 - Add palladium on carbon (10%) and subject the mixture to hydrogenation at a suitable pressure until the reaction is complete (monitored by TLC or LC-MS).
 - Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield (R)-2-butyl-piperazine.

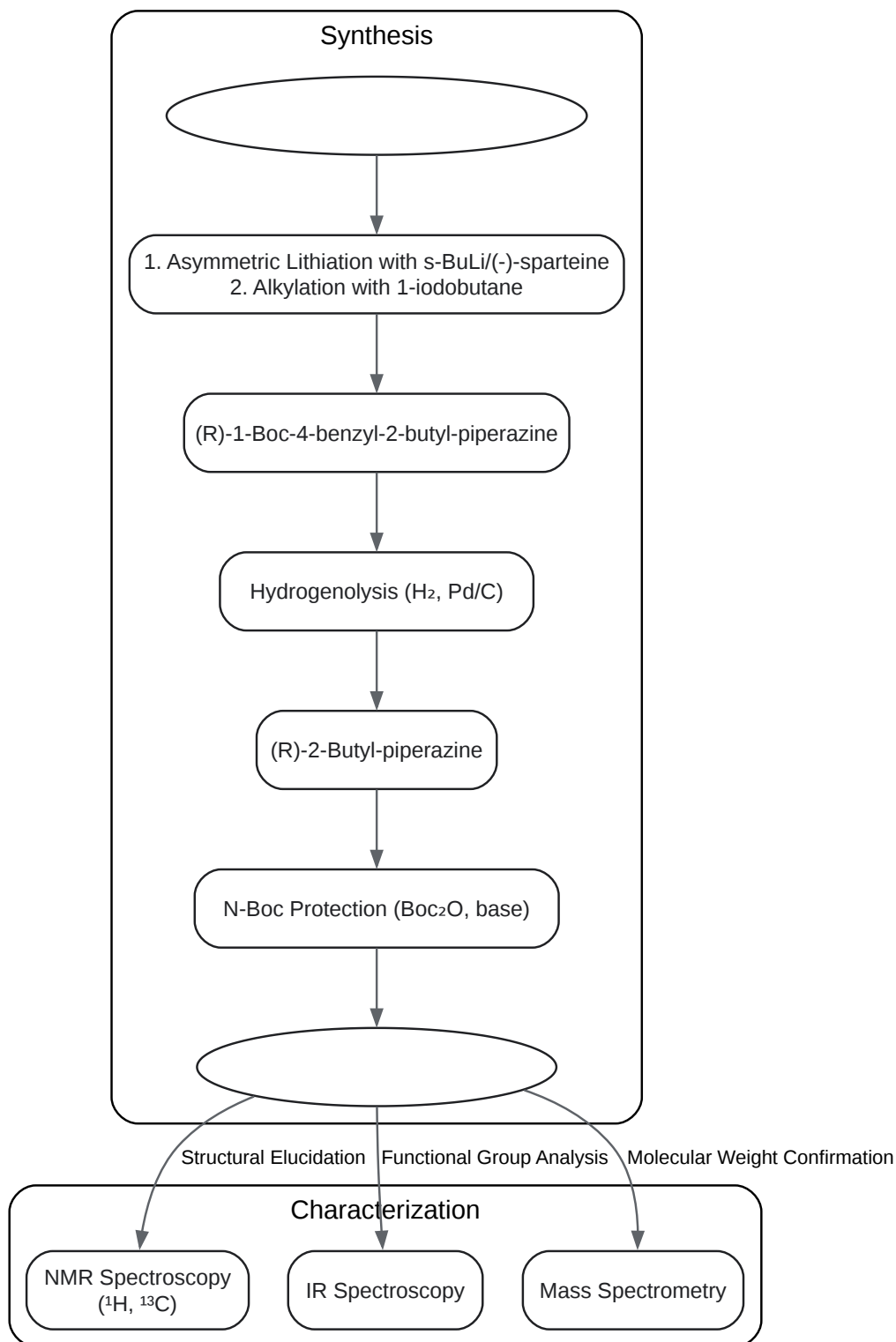
3.2. N-Boc Protection of (R)-2-Butyl-piperazine

- Dissolve (R)-2-butyl-piperazine in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
- Add a base, for example, triethylamine or sodium bicarbonate.
- Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify by flash column chromatography to yield **(R)-1-Boc-2-butyl-piperazine**.

Workflow and Characterization Diagram

The following diagram illustrates the proposed synthetic workflow and the subsequent characterization of the final product.

Workflow for Synthesis and Characterization of (R)-1-Boc-2-butyl-piperazine

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Caption: Synthetic and analytical workflow.

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